3-Methoxy-1,2-thiazole-4-carboxylic acid

Übersicht

Beschreibung

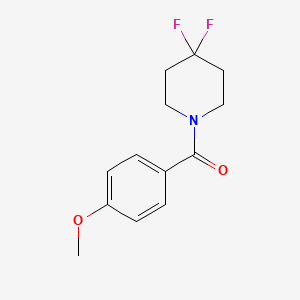

3-Methoxy-1,2-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) .

Synthesis Analysis

The synthesis of thiazole derivatives involves various chemical reactions. For instance, the docking study of synthesized compounds showed strong binding affinity and interaction of H-bond and the minimum binding energy of synthesized compound (-5.19 to -8.99 KJ/mol), compounds 5a–5h showed good inhibition constants .Molecular Structure Analysis

The molecular structure of this compound is characterized by significant pi-electron delocalization and has some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Chemical Reactions Analysis

Thiazoles are well represented in biomolecules and are characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . This aromaticity allows for various chemical reactions such as donor–acceptor, nucleophilic, oxidation reactions, etc .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of CHNOS, an average mass of 235.259 Da, and a monoisotopic mass of 235.030319 Da . The compound has a melting point of 196–198 °C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Researchers have synthesized derivatives of 3-Methoxy-1,2-thiazole-4-carboxylic acid to evaluate their antimicrobial properties. For example, a series of 1,3,4-thiadiazole derivatives showed significant antimicrobial activity against various microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Noolvi et al., 2016). Another study focused on solvent-free synthesis and evaluation of 1,3,4-thiadiazole-based molecules against microbial pathogens, showing that some compounds exhibited significant antimicrobial activity (Shehadi et al., 2022).

Corrosion Inhibition

The potential of thiazole derivatives as corrosion inhibitors has been demonstrated in several studies. Thiazole hydrazones have shown effectiveness in inhibiting mild steel corrosion in acid media, acting as mixed-type inhibitors and highlighting the role of these compounds in protecting industrial materials (Chaitra et al., 2016). Another study reported novel thiazole based pyridine derivatives showing promising corrosion inhibition performance on mild steel, further emphasizing the versatility of thiazole derivatives in corrosion protection applications (Chaitra et al., 2016).

Antioxidant Properties

The antioxidant properties of 1,3,4-thiadiazole derivatives, including those with methoxy cinnamic acids, have been synthesized and evaluated, showing that certain compounds possess effective antioxidant activities. This suggests their potential use in combating oxidative stress-related diseases (Gür et al., 2017).

Molecular Structure and Applications

Thiazole derivatives have been explored for their liquid crystalline behaviors and as ligands for complex molecular structures. For instance, carboxylic acid derivatives containing the 1,3,4-thiadiazole moiety exhibited liquid crystalline properties, indicating their potential in materials science and display technologies (Jaffer et al., 2017). Additionally, thiazolidine-4-carboxylic acid derivatives have been studied for their DNA binding and anticancer activities, showcasing the broad spectrum of applications for these compounds in biomedical research (Thalamuthu et al., 2013).

Wirkmechanismus

Target of Action

Thiazole derivatives are known to interact with a variety of targets, including enzymes and receptors . For instance, some thiazole derivatives have been found to bind to the aryl hydrocarbon receptor (AhR) .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For example, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse biological activities, which suggest they have favorable adme properties .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

Biochemische Analyse

Biochemical Properties

Thiazole derivatives are known to be highly reactive due to the presence of an acidic proton at C-2 . This makes thiazole a significant synthon for the production of a wide range of new chemical compounds .

Cellular Effects

Certain thiazole derivatives have been reported to induce cell cycle progression through G1 into S phase in cells .

Molecular Mechanism

A docking study of certain thiazole derivatives showed strong binding affinity and interaction of H-bond and the minimum binding energy of synthesized compound .

Metabolic Pathways

Certain thiazole derivatives have been reported to undergo glucuronide conjugation, oxidation, N-dealkylation, and O-dealkylation .

Eigenschaften

IUPAC Name |

3-methoxy-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c1-9-4-3(5(7)8)2-10-6-4/h2H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIVBUVVMPQPTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60666-91-3 | |

| Record name | 3-methoxy-1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B2839786.png)

![N-(3-chloro-2-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2839787.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2839792.png)

![N,N-diethyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2839794.png)

![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2839796.png)

![2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide](/img/structure/B2839801.png)

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2839803.png)